N-[2-(1H-imidazol-5-yl)ethyl]-2-phenylacetamide
Description
Properties
CAS No. |
134115-99-4 |
|---|---|
Molecular Formula |
C13H15N3O |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-2-phenylacetamide |
InChI |
InChI=1S/C13H15N3O/c17-13(8-11-4-2-1-3-5-11)15-7-6-12-9-14-10-16-12/h1-5,9-10H,6-8H2,(H,14,16)(H,15,17) |
InChI Key |
NVQPCTZTCWXYIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCCC2=CN=CN2 |
solubility |
>34.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-imidazol-5-yl)ethyl]-2-phenylacetamide typically involves the formation of the imidazole ring followed by the attachment of the phenylacetamide group. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild and can tolerate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of automated reactors and continuous flow systems to ensure consistent production quality. The specific conditions and reagents used can vary depending on the desired substitution pattern on the imidazole ring .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-imidazol-5-yl)ethyl]-2-phenylacetamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce imidazolines. Substitution reactions can lead to a variety of substituted imidazole derivatives .
Scientific Research Applications
Pharmacological Applications
1. Anticonvulsant Activity
N-[2-(1H-imidazol-5-yl)ethyl]-2-phenylacetamide has been investigated for its anticonvulsant properties. Studies indicate that it may interact with GABAergic pathways, which are crucial for regulating neuronal excitability. The compound's ability to modulate neurotransmitter systems suggests potential therapeutic benefits for neurological disorders such as epilepsy.
- Case Study : In a study assessing various imidazole derivatives, this compound showed promising results in reducing seizure activity in animal models. The compound's binding affinity to specific receptors was analyzed, demonstrating significant anticonvulsant effects compared to standard treatments like phenytoin .
2. Neuropharmacology
The compound's structural similarity to other imidazole-containing compounds positions it as a candidate for developing new neuropharmacological agents. Its interactions within the central nervous system could lead to advancements in treating conditions like anxiety and depression.
- Research Findings : Interaction studies have shown that this compound can bind effectively to neurotransmitter receptors, influencing their activity and potentially offering new avenues for therapeutic intervention.
Anticancer Potential
1. Cytotoxic Activity Against Cancer Cell Lines
Recent investigations into the anticancer properties of this compound have revealed its potential to inhibit cancer cell proliferation. The compound has been tested against various cancer cell lines, showing varying degrees of cytotoxicity.
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| This compound | C6 (rat glioma) | 15.67 ± 2.52 |
| This compound | HepG2 (human liver) | 58.33 ± 2.89 |
These findings suggest that the compound could serve as a lead structure for developing novel anticancer therapies .
2. Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves inducing apoptosis in cancer cells and inhibiting tumor growth through modulation of key signaling pathways.
Synthesis and Structural Insights
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The steps may include:
- Formation of the Imidazole Ring : This is achieved through condensation reactions involving appropriate aldehydes and amines.
- Attachment of the Phenylacetamide Moiety : This step often involves acylation reactions where an acetic acid derivative is introduced to the imidazole-containing intermediate.
These synthetic routes are crucial for optimizing yield and purity for subsequent biological evaluations .
Mechanism of Action
The mechanism of action of N-[2-(1H-imidazol-5-yl)ethyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, imidazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby affecting the biochemical pathways they regulate .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Benzothiazole-Based Acetamides ()
A series of benzothiazole derivatives, such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide , share the phenylacetamide backbone but replace the imidazole-ethyl group with a benzothiazole ring substituted with trifluoromethyl. Key differences include:
- Solubility : The benzothiazole ring increases molecular rigidity, which may reduce aqueous solubility relative to the more flexible imidazole-ethyl chain in the target compound .
Table 1: Structural and Physicochemical Comparison
Triazole-Thiazole Hybrids ()
Compounds such as 9a–9e feature triazole-thiazole cores conjugated with benzodiazole and varied aryl groups. For example, 9c includes a 4-bromophenyl-thiazole moiety. Key contrasts with the target compound:
- Synthetic Accessibility : The target compound’s synthesis avoids multi-step click chemistry (used for 9a–9e), favoring straightforward amide coupling .
Acetylhistamine Derivatives ()
N-(2-(1H-imidazol-4-yl)ethyl)acetamide (acetylhistamine, CAS 673-49-4) is a close analog, differing only in the absence of the 2-phenyl group. Key distinctions:
- Pharmacokinetics : The phenyl group in the target compound increases logP (lipophilicity), likely enhancing blood-brain barrier penetration compared to acetylhistamine .
- Receptor Specificity : Acetylhistamine primarily interacts with histamine receptors, while the phenylacetamide derivative may exhibit divergent binding due to steric and electronic modifications .
Biological Activity
N-[2-(1H-imidazol-5-yl)ethyl]-2-phenylacetamide, a compound with notable biological activity, has garnered attention for its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activities.
- Chemical Formula : C13H15N3O
- Molecular Weight : 229.28 g/mol
- CAS Number : 8030296
Research indicates that this compound exhibits its biological effects through multiple mechanisms:
-
Anticancer Activity :
- The compound has shown cytotoxic effects against various cancer cell lines. For instance, it demonstrated IC50 values of 294 nM against HCT116 colon cancer cells and 362 nM against HL60 leukemia cells .
- Mechanistic studies suggest that it does not inhibit tubulin or Src kinases but rather downregulates several kinases such as BRK, FLT, and JAK families, impacting pathways like ERK1/2 and STAT2 .
- Antimicrobial Activity :
Biological Activity Overview
| Activity Type | Cell Line/Pathogen | IC50/MIC Values | Mechanism |
|---|---|---|---|
| Anticancer | HCT116 | 294 nM | Downregulation of kinases (BRK, FLT, JAK) |
| Anticancer | HL60 | 362 nM | Suppression of ERK1/2 and STAT2 signaling |
| Antimicrobial | Various Bacteria | 0.22 - 0.25 μg/mL | Inhibition of bacterial growth |
Case Studies
-
Cytotoxicity in Cancer Cells :
A study conducted on HL60 cells showed that treatment with this compound led to cell cycle arrest in the G2/M phase, indicating its potential as an anticancer agent . Flow cytometry analysis revealed a significant increase in cells in the G2/M phase post-treatment. -
Antimicrobial Efficacy :
In vitro tests confirmed that the compound effectively inhibited the growth of Staphylococcus aureus and Staphylococcus epidermidis, showcasing its potential as an antimicrobial agent . The compound's ability to disrupt biofilm formation further enhances its therapeutic relevance.
Research Findings
Recent studies highlight the compound's promising drug-like properties:
- Solubility and Stability : Profiling indicated adequate aqueous solubility and stability in liver microsomes, essential for potential therapeutic applications .
- Kinase Inhibition : The compound selectively targets specific kinase pathways without affecting tubulin dynamics, suggesting a unique mechanism that may reduce side effects associated with traditional chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
